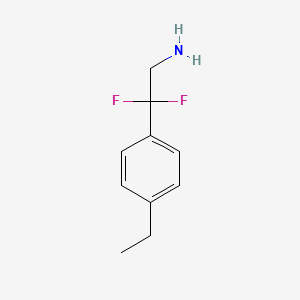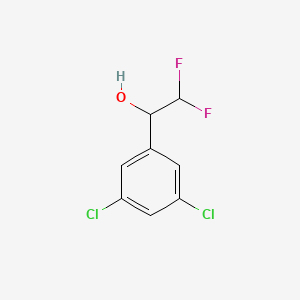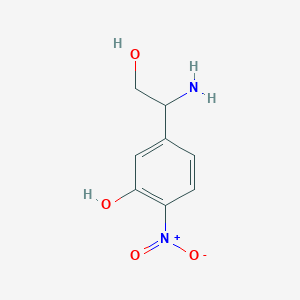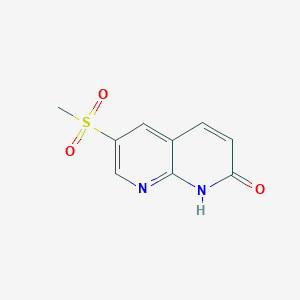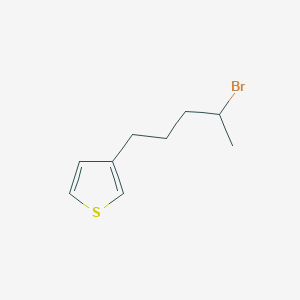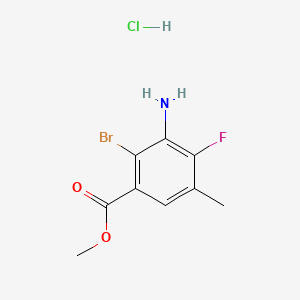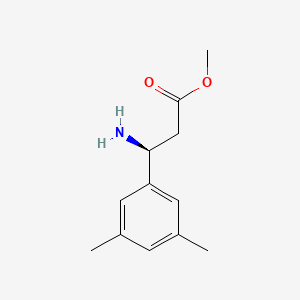
Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate is an organic compound with a complex structure It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,5-dimethylbenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through an amination reaction using ammonia or an amine source under suitable conditions.
Esterification: Finally, the amine is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (s)-3-amino-3-(3,5-dimethylphenyl)butanoate
- Methyl (s)-3-amino-3-(3,5-dimethylphenyl)pentanoate
- Methyl (s)-3-amino-3-(3,5-dimethylphenyl)hexanoate
Uniqueness
Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate is unique due to its specific chiral center and the presence of both amino and ester functional groups
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-9(2)6-10(5-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
MBBNKRCFVWUXSW-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



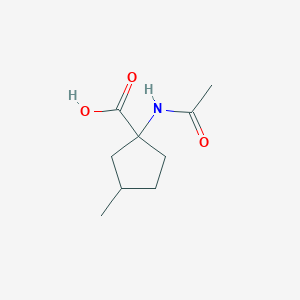
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
